

3,4-Difluorobenzophenone chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Difluorobenzophenone

Cat. No.: B1332399

[Get Quote](#)

An In-depth Technical Guide to 3,4-Difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **3,4-Difluorobenzophenone**. The information is intended to support research and development activities in the fields of organic synthesis, materials science, and drug discovery.

Chemical Structure and Identification

3,4-Difluorobenzophenone, with the IUPAC name (3,4-difluorophenyl)(phenyl)methanone, is an aromatic ketone characterized by a benzoyl group attached to a 3,4-difluorinated phenyl ring.

Chemical Structure:

Identifiers:

Identifier	Value
CAS Number	85118-07-6 [1] [2]
Molecular Formula	C ₁₃ H ₈ F ₂ O [1] [2]
Molecular Weight	218.20 g/mol [1] [2]

| Alternate Names | 3,4-difluorophenyl phenyl ketone[\[2\]](#) |

Physicochemical Properties

The physical and chemical properties of **3,4-Difluorobenzophenone** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Source
Appearance	White to light yellow to light orange powder/crystal	[1]
Melting Point	53 - 57 °C	[1]
Boiling Point	314.2 ± 32.0 °C (Predicted)	
Solubility	Based on its hydrophobic nature, it is expected to have low solubility in polar solvents like water and higher solubility in non-polar organic solvents such as toluene and hexane. It is likely soluble to sparingly soluble in polar aprotic solvents like acetone and acetonitrile.	
Purity	≥ 98% (GC)	[1]
Storage	Store at room temperature.	[1]

Synthesis of 3,4-Difluorobenzophenone

The primary method for the synthesis of **3,4-Difluorobenzophenone** is the Friedel-Crafts acylation of 1,2-difluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl_3).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on the general principles of Friedel-Crafts acylation for the synthesis of analogous benzophenones.

Materials:

- 1,2-Difluorobenzene
- Benzoyl chloride
- Anhydrous Aluminum Chloride (AlCl_3)
- Anhydrous solvent (e.g., dichloromethane or petroleum ether)
- 2M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Solvent for recrystallization (e.g., ethanol or hexane)

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in the anhydrous solvent.
- **Cooling:** Cool the suspension to 0-5°C using an ice bath and purge the flask with the inert gas.

- **Addition of Reactants:** Add a solution of benzoyl chloride (1.0 equivalent) in 1,2-difluorobenzene (1.2 equivalents) dropwise to the stirred suspension over 30 minutes, maintaining the temperature between 0-5°C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (can be monitored by Thin Layer Chromatography or Gas Chromatography).
- **Quenching:** Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M hydrochloric acid. Stir until all solids have dissolved.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- **Washing:** Combine the organic layers and wash sequentially with 2M hydrochloric acid, deionized water, saturated sodium bicarbonate solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude **3,4-Difluorobenzophenone** by recrystallization from a suitable solvent system, such as ethanol or hexane, to yield a white to off-white crystalline solid.
- **Drying:** Filter the purified crystals using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **3,4-Difluorobenzophenone**.

Spectroscopic Data

The following tables summarize the expected spectral characteristics of **3,4-Difluorobenzophenone**.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals corresponding to the protons on both the difluorinated and non-fluorinated phenyl rings. The protons on the difluorinated ring will exhibit splitting due to coupling with the adjacent fluorine atoms.

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~7.8 - 7.5	Multiplet	Protons on the unsubstituted phenyl ring and the proton on the difluorinated ring adjacent to the carbonyl group.
~7.4 - 7.2	Multiplet	Protons on the difluorinated phenyl ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons. The carbons on the difluorinated ring will show coupling to the fluorine atoms.

Chemical Shift (δ , ppm)	Assignment
~195	C=O (carbonyl carbon)
~160 - 115	Aromatic carbons

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used.

FT-IR Spectroscopy

The FT-IR spectrum of **3,4-Difluorobenzophenone** will exhibit characteristic absorption bands for the carbonyl group and the aromatic rings.

Wavenumber (cm ⁻¹)	Assignment
~3100 - 3000	C-H stretch (aromatic)
~1670 - 1650	C=O stretch (ketone)
~1600 - 1450	C=C stretch (aromatic ring)
~1300 - 1100	C-F stretch

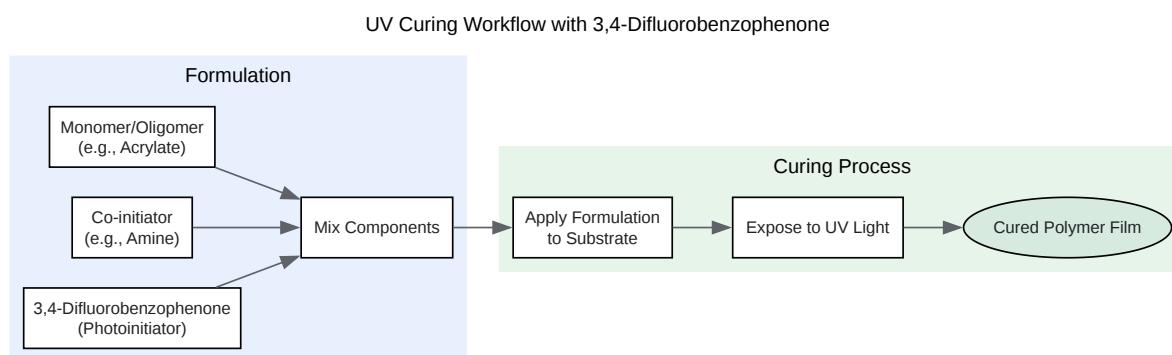
Applications

3,4-Difluorobenzophenone is a versatile intermediate with applications in several areas of chemical research and industry.

Organic Synthesis

It serves as a key building block in the synthesis of more complex molecules. The presence of the fluorine atoms can influence the reactivity and properties of the final products.

Pharmaceutical and Agrochemical Development


The difluorinated phenyl motif is present in a number of biologically active compounds. As such, **3,4-Difluorobenzophenone** is a valuable intermediate in the development of new pharmaceuticals and agrochemicals.^[1] The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Materials Science and Polymer Chemistry

Benzophenone derivatives are widely used as photoinitiators in UV-curable coatings, adhesives, and inks.^[1] Upon exposure to UV light, **3,4-Difluorobenzophenone** can initiate polymerization reactions.

Mechanism of Photoinitiation (Type II):

As a Type II photoinitiator, **3,4-Difluorobenzophenone** requires a co-initiator (typically a tertiary amine or an alcohol) to generate free radicals.

[Click to download full resolution via product page](#)

A simplified workflow for UV curing using **3,4-Difluorobenzophenone**.

Upon absorption of UV light, the benzophenone is excited to a triplet state. This excited state then abstracts a hydrogen atom from the co-initiator, generating a ketyl radical and a co-

initiator radical. The co-initiator radical is typically the species that initiates the polymerization of the monomers.

Safety and Handling

3,4-Difluorobenzophenone should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [3,4-Difluorobenzophenone chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1332399#3-4-difluorobenzophenone-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com